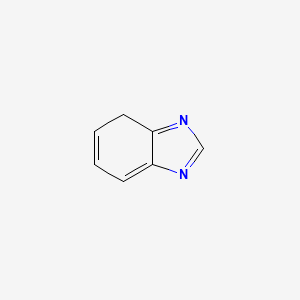

4H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

36579-63-2 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

4H-benzimidazole |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-3,5H,4H2 |

InChI Key |

VSTRESXSGAUGKC-UHFFFAOYSA-N |

SMILES |

C1C=CC=C2C1=NC=N2 |

Canonical SMILES |

C1C=CC=C2C1=NC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4h Benzimidazole

Photochemistry of Benzimidazole (B57391) Tautomers

The photochemistry of benzimidazole is characterized by a fascinating duality, involving two primary competing pathways upon UV irradiation: fixed-ring isomerization and ring-opening isomerization. semanticscholar.orgd-nb.info These processes have been elucidated primarily through matrix isolation studies, where the highly reactive, non-aromatic tautomers like 4H-benzimidazole can be generated and spectroscopically identified. Current time information in Bangalore, IN.uc.pt

The most stable and common form of benzimidazole is the aromatic 1H-tautomer. However, upon UV irradiation at wavelengths below 280 nm, a fixed-ring isomerization occurs. Current time information in Bangalore, IN. This process is initiated by the homolytic cleavage of the N-H bond in the 1H-tautomer, leading to the formation of a benzimidazolyl radical and a hydrogen atom radical pair. Current time information in Bangalore, IN.uc.pt This step is a key example of a photoinduced dissociation/association (PIDA) mechanism. uc.pt

The subsequent recombination of this radical pair is not limited to reforming the starting 1H-benzimidazole. Recombination can occur at different carbon atoms of the benzimidazole ring system. Current time information in Bangalore, IN.uc.pt Computational studies based on spin density analysis of the benzimidazolyl radical indicate that recombination is most likely at positions with the highest spin density. d-nb.infoCurrent time information in Bangalore, IN. Experimental evidence confirms that recombination at the C4 and C6 positions leads to the formation of the previously unobserved this compound and 6H-benzimidazole tautomers, respectively. semanticscholar.orgCurrent time information in Bangalore, IN.

These non-aromatic tautomers, once formed, are trapped in deep potential energy wells and are stable under matrix isolation conditions at low temperatures (15 K). Current time information in Bangalore, IN. The interconversion between these tautomers has been demonstrated; for example, irradiation of this compound with UV light at λ = 330 nm can lead to the formation of both 6H-benzimidazole and the original 1H-benzimidazole. Current time information in Bangalore, IN.

Table 1: Key Species in the Fixed-Ring Photochemistry of Benzimidazole

| Species | Role | Method of Generation | Key Spectroscopic Features |

|---|---|---|---|

| 1H-Benzimidazole | Precursor | - | Aromatic C-C stretch ~1627 cm⁻¹ |

| Benzimidazolyl Radical | Intermediate | Homolytic cleavage of N-H bond in 1H-tautomer | Unpaired alpha electron (doublet multiplicity) uc.pt |

| This compound | Photoproduct | Recombination of benzimidazolyl and H radicals at C4 Current time information in Bangalore, IN.uc.pt | C7=C8 stretch ~1657 cm⁻¹, δ(CH₂) ~1360 cm⁻¹ uc.pt |

| 6H-Benzimidazole | Photoproduct | Recombination of benzimidazolyl and H radicals at C6 Current time information in Bangalore, IN.uc.pt | C7=C8 stretch ~1665 cm⁻¹, δ(CH₂) ~1367 cm⁻¹ uc.pt |

Concurrent with the fixed-ring isomerization, a separate photochemical pathway involves the opening of the imidazole (B134444) ring. d-nb.infoCurrent time information in Bangalore, IN. This mechanism is initiated by the cleavage of the N1–C2 bond upon photoexcitation of 1H-benzimidazole. Current time information in Bangalore, IN.uc.pt This type of bond cleavage is a known reaction pathway for azole compounds. Current time information in Bangalore, IN.

The ring-opening of the imidazole moiety is coupled with a hydrogen atom shift, leading to the formation of various open-ring photoproducts bearing an isocyano group, such as 2-isocyanoaniline. Current time information in Bangalore, IN.mdpi.com Further photochemical reactions can occur from these isocyano intermediates. semanticscholar.orgd-nb.info The mechanistic analysis suggests that detached hydrogen atoms recombine with the resulting radical species at positions of highest spin density, similar to the fixed-ring pathway. d-nb.info The photochemistry of benzimidazole is therefore seen as an intermediate case between indole, which undergoes exclusively fixed-ring photochemistry, and benzoxazole, which displays only ring-opening photochemistry. d-nb.infoCurrent time information in Bangalore, IN.

The photochemistry of benzimidazole is driven by the population of excited electronic states upon UV absorption. The process begins with excitation from the ground state (S₀) to excited singlet states (S₁ or S₂). uc.ptmdpi.com For 1H-benzimidazole, irradiation into the second excited π–π* singlet state (at λ ≈ 248 nm) has been shown to perturb the photostationary state achieved with lower energy irradiation, altering the ratio of the 4H- and 6H-tautomers formed. uc.pt This indicates that different excited states can influence the branching ratio between the fixed-ring and ring-opening pathways.

Radical intermediates are central to both photochemical pathways. d-nb.infoCurrent time information in Bangalore, IN. In the fixed-ring mechanism, the key intermediate is the benzimidazolyl radical. uc.pt Its electronic structure, specifically the distribution of spin density, dictates the positions (C4, C6) where the hydrogen atom recombines to form the 4H- and 6H-tautomers. Current time information in Bangalore, IN.uc.pt In the ring-opening pathway, an isocyanoanilinyl radical is formed, which can also undergo recombination with a hydrogen atom. d-nb.info The high chemical reactivity of these free radical intermediates is what enables the formation of the observed photoproducts under mild photochemical conditions. nih.gov

Thermal Reactivity and Rearrangement Mechanisms

Direct studies on the thermal reactivity of the isolated this compound tautomer are scarce, likely due to its inherent instability relative to the aromatic 1H form. However, thermal rearrangements of related benzimidazole derivatives and other heterocyclic systems provide insight into potential pathways.

For instance, the thermolysis of 1,3-diisopropylbenzimidazolylidene, a carbene derivative of benzimidazole, at temperatures between 453–483 K results in a rearrangement. rsc.org The major product is 1,2-diisopropylbenzimidazole, a structural isomer, along with 1-isopropyl-benzimidazole. rsc.org This decomposition is proposed to proceed through a transient tetraazafulvalene intermediate. rsc.org While this reaction starts from a carbene and not this compound, it demonstrates a thermally induced rearrangement of the benzimidazole skeleton. rsc.org

Another relevant example is the thermal 1,3-sigmatropic rearrangement observed in a 4-phenyl-1,5-benzodiazepine-2-thione derivative, which upon heating in DMF, rearranges to form a 1-(1-phenylvinyl)-benzimidazole-2-thione. imist.ma These examples suggest that, were this compound to be subjected to sufficient thermal energy, it would likely undergo facile rearrangement to the more thermodynamically stable aromatic 1H-benzimidazole tautomer.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Classical electrophilic and nucleophilic aromatic substitution (SɴAr) reactions are characteristic of aromatic systems. pressbooks.pubunibo.it The 1H-benzimidazole tautomer, being aromatic, undergoes such reactions. However, the this compound tautomer is a non-aromatic, cyclic conjugated diene. As such, it is not expected to undergo substitution via the typical SɴAr or electrophilic aromatic substitution mechanisms that require the preservation of aromaticity in the transition state. Its reactivity would be more akin to that of a diene, potentially involving addition reactions or cycloadditions.

Studies on the substitution of the benzimidazole ring system overwhelmingly pertain to the 1H-tautomer. For example, nucleophilic aromatic substitution has been used to synthesize N-substituted benzimidazoles from precursors like 2-fluoro-5-nitrophenylisocyanide, where an amine displaces the fluorine atom before a subsequent cyclization. rug.nl Theoretical studies on N-butyl-1H-benzimidazole have characterized the electrophilic and nucleophilic regions of the aromatic molecule, identifying the hydrogen atoms as the most electrophilic centers. nih.gov This contrasts sharply with the expected reactivity of the CH₂ group in the 4H-tautomer. For certain biological applications, it has been noted that the 4-position of the benzimidazole ring must remain unsubstituted, suggesting that substitution at this site is possible on the aromatic ring but can be detrimental to activity. mdpi.com

Derivatization Strategies and Functional Group Transformations on the 4H-Scaffold

Direct derivatization of the transient this compound scaffold is not a common synthetic strategy due to its instability. Most derivatization methods focus on building substituted 1H-benzimidazole systems or creating fused heterocycles from benzimidazole precursors.

However, some complex heterocyclic systems incorporate the "4H" nomenclature, such as 4H-pyrimido[2,1-b]benzimidazoles. These are not synthesized from this compound itself but are typically formed in a one-pot, three-component condensation reaction of 2-aminobenzimidazole (B67599), an aromatic aldehyde, and a β-keto ester. rsc.orgresearchgate.net This reaction builds a new pyrimidine (B1678525) ring fused to the benzimidazole core, resulting in a stable, fused 4H-heterocycle.

Table 2: Synthesis of 4H-Pyrimido[2,1-b]benzimidazole Derivatives

| Aldehyde | β-Keto Ester | Catalyst/Conditions | Product |

|---|

The photochemical conversion of 1H-benzimidazole to this compound can itself be viewed as a functional group transformation on the core scaffold, converting an aromatic amine structure into a cyclic diene-imine. The unique conjugated diene system within this compound suggests potential for Diels-Alder or other pericyclic reactions, which could serve as a trapping mechanism and a route to complex, functionalized carbocyclic or heterocyclic structures fused to the imidazole ring. While this reactivity is mechanistically plausible, specific synthetic applications leveraging this strategy are not widely reported in the literature. Derivatization is more commonly achieved through N-nucleophilic substitution on the stable 1H-benzimidazole ring with various electrophiles. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for distinguishing between tautomeric forms of heterocyclic compounds. However, in the case of benzimidazole (B57391), solution-state NMR typically shows a single set of averaged signals due to the rapid proton exchange between the N1 and N3 positions of the aromatic 1H-tautomer, making the two forms indistinguishable on the NMR timescale. ipb.pt

The detection of the high-energy, non-aromatic 4H-tautomer in solution by NMR is not feasible due to its transient nature and the overwhelming equilibrium preference for the stable, aromatic 1H-benzimidazole. researchgate.net Studies that have successfully identified 4H-benzimidazole have relied on matrix isolation techniques, which are not compatible with traditional NMR spectroscopy. acs.org

Direct experimental ¹H and ¹³C NMR data for the isolated this compound tautomer are not available in the scientific literature because it has not been isolated in a stable form or in sufficient concentration for such analysis. acs.orgacs.org Spectroscopic data is available for the stable 1H-benzimidazole, which provides a reference for the benzimidazole core structure.

For comparison, the typical NMR data for the stable 1H-benzimidazole in DMSO-d₆ are presented below.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 12.43 | NH |

| ¹H | 8.19 | C2-H |

| ¹H | 7.57 | C4-H & C7-H |

| ¹H | 7.17 | C5-H & C6-H |

| ¹³C | 141.85 | C2 |

| ¹³C | 138.08 | C3a & C7a |

| ¹³C | 121.63 | C5 & C6 |

| ¹³C | 115.44 | C4 & C7 |

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity and spatial relationships between atoms in complex molecules. These methods are routinely applied to characterize stable benzimidazole derivatives. ipb.ptresearchgate.net However, due to the aforementioned instability of this compound, the application of 2D NMR techniques for its structural confirmation has not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Tautomer Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, has been the key experimental technique for the identification of this compound. acs.orgnih.gov In studies involving the UV irradiation of 1H-benzimidazole isolated in an argon matrix at low temperatures (15 K), new vibrational bands appeared that could not be attributed to the starting material. acs.orgresearchgate.net

These new bands were assigned to the photochemically generated 4H- and 6H-tautomers. acs.org The identification of this compound was achieved by comparing the experimental difference IR spectrum with spectra simulated using theoretical calculations. nih.govacs.org

Key distinguishing vibrational modes for this compound include:

A C7=C8 stretching mode at a higher frequency (1657 cm⁻¹) compared to the highest C=C stretching mode in 1H-benzimidazole (1627 cm⁻¹). acs.orgnih.gov

A strong, characteristic band at 1560 cm⁻¹ assigned to a mixed [ν(C7=C8) + ν(C5=C6)] mode. nih.gov

A methylene (B1212753) scissoring mode, δ(CH₂), observed around 1360 cm⁻¹. acs.orgnih.gov

| Experimental Frequency (cm⁻¹, Ar Matrix) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 1657 | 1663 | ν(C7=C8) stretch |

| 1560 | Not specified | ν(C7=C8) + ν(C5=C6) |

| 1360 | ~1360 | δ(CH₂) scissoring |

| 1054/1052 | Not specified | Characteristic band |

Information on the Raman spectroscopy of the this compound tautomer is scarce, as studies have predominantly utilized FT-IR for its detection. capes.gov.brscilit.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and fragmentation pathways of a compound. For the parent benzimidazole, the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 118, corresponding to the molecular formula C₇H₆N₂. rsc.org Since this compound is a tautomer, it has the identical molecular weight of 118.14 g/mol . nih.gov

However, specific mass spectrometric studies and fragmentation patterns for the 4H-tautomer are not available. Its generation via in-situ photochemistry within a cryogenic matrix makes it unsuitable for conventional mass spectrometry analysis, which typically involves volatilizing a sample. nih.gov Fragmentation studies have been conducted on numerous stable substituted benzimidazoles, but these patterns are dictated by the specific substituents and cannot be extrapolated to the unstable 4H-parent structure. niscpr.res.inmdpi.comscispace.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Numerous crystal structures of 1H-benzimidazole and its derivatives have been reported, confirming their planar, aromatic nature. rsc.orgmdpi.comnih.gov

As this compound is a high-energy, unstable tautomer that has only been observed as a transient species in matrix isolation experiments, it has not been crystallized. acs.orgacs.org Consequently, there is no experimental X-ray crystallographic data available for this compound.

Integration of Spectroscopic Data with Theoretical Calculations for Structural Confirmation

The structural confirmation of this compound is a prime example of the synergy between experimental spectroscopy and theoretical calculations. Given the inability to isolate the tautomer for conventional analysis, computational chemistry has been indispensable. acs.org

Researchers have employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods, such as B97-1/def2-TZVP and B3LYP/6-31G(d), to model the geometry, stability, and spectroscopic properties of benzimidazole tautomers. acs.orgresearchgate.netfarmaciajournal.com

Key contributions from theoretical calculations include:

Prediction of Vibrational Spectra: The calculated IR spectrum for the optimized geometry of this compound showed excellent agreement with the new experimental bands observed after UV irradiation of 1H-benzimidazole. This matching of experimental and theoretical spectra was the crucial step in identifying the photoproduct as the 4H-tautomer. acs.orgnih.gov

Confirmation of Stability: Calculations confirmed that this compound is significantly less stable than the aromatic 1H-tautomer, which explains its transient existence.

Prediction of Electronic Spectra: TD-DFT calculations predicted that the 4H- and 6H-tautomers should absorb light at longer wavelengths (e.g., a predicted intense transition for 4H-BzIm at 349 nm) than the 1H-tautomer (predicted around 247 nm). This guided the photochemical experiments, allowing for the selective excitation of different tautomers. nih.gov

This integrated approach, where theoretical predictions are validated against highly specific experimental data, provides a powerful strategy for the elucidation of the structures of transient and unstable molecules like this compound. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 4h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4H-benzimidazole. These methods allow for the detailed examination of its electronic structure, conformational possibilities, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules like this compound. researchgate.netacs.orgresearchgate.netresearchgate.net DFT calculations, often employing functionals such as B3LYP, have been used to optimize the geometries and energies of triphenylamine–benzimidazoles. acs.org These calculations provide insights into the distribution of electrons within the molecule and help in understanding its chemical reactivity. researchgate.net

Studies have shown that the electronic properties of benzimidazole (B57391) derivatives are influenced by the substituents attached to the benzimidazole ring. For instance, the introduction of electron-donating or electron-accepting groups can alter the electronic distribution and, consequently, the molecule's properties. acs.org Ab initio methods, while computationally more demanding, offer a high level of theory and are used to explore characteristics like biradical character in related heterocyclic systems. latrobe.edu.au

The electronic structure of this compound is distinct from its more stable 1H-tautomer. Unlike the aromatic 1H-form, the 4H- and 6H-tautomers contain localized and conjugated double bonds. acs.org This difference in electronic configuration is predicted to result in electronic transitions at longer wavelengths. acs.org

Calculation of Optimized Geometries and Conformational Landscapes

Theoretical calculations are crucial for determining the optimized geometries and exploring the conformational landscapes of benzimidazole derivatives. researchgate.netresearchgate.net Methods like DFT and semi-empirical calculations (AM1) are employed to find the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net For example, the geometries of various bis-benzimidazole derivatives have been fully optimized using AM1, Hartree-Fock (HF), and DFT (B3LYP/6-311G) methods. researchgate.net

The conformational flexibility of these molecules can be investigated by creating a molecular energy profile. This is achieved by systematically changing a selected torsion angle and calculating the corresponding energy at each step. researchgate.net Such analyses have revealed that the planarity of the benzimidazole system can be influenced by the nature and position of its substituents.

Studies have identified five unique prototropic tautomers of benzimidazole as minima on its potential energy surface (PES), including the 4H- and 6H-tautomers. nih.gov The calculated geometries provide essential data on bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.35 - 1.46 | - | - |

| C-H | 1.09 | - | - |

| N1-H27 | 1.01 | - | - |

| N1-C2 | 1.37 | - | - |

| C3-N4 | 1.37 | - | - |

| N7-C8 | 1.37 | - | - |

| C3-C2-H28 | - | 132.43 | - |

| C8-C9-N10 | - | 104.42 | - |

| C20-C19-H37 | - | 120.28 | - |

| C25-C24-H24 | - | 120.28 | - |

| C8-C9-C12-C13 | - | - | 180.07 |

| N10-C9-C12-C13 | - | - | 0.01 |

Data derived from a representative imidazole (B134444) derivative study. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental results to validate the theoretical models. researchgate.netnih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical values often show good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

IR Spectroscopy: The vibrational frequencies of this compound and its derivatives can be calculated and compared with experimental FT-IR spectra. acs.orgesisresearch.org For instance, the band of product A at 1560 cm⁻¹ was assigned to the [ν(C7═C8) + ν(C5═C6)] mode of 4H-BzIm, which was predicted to be its third most intense IR band. acs.org Another characteristic band for 4H-BzIm was observed at 1657 cm⁻¹ due to the C7═C8 stretching mode, with a computed counterpart at 1663 cm⁻¹. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic excitation energies and UV-Vis absorption spectra. acs.orgfrontiersin.org TD-DFT calculations revealed that the 4H- and 6H-forms of benzimidazole should absorb light at longer wavelengths than the 1H-form, a consequence of their conjugated double bond systems. acs.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Benzimidazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (ppm) | 7.11–7.74 | Good agreement with GIAO method |

| ¹³C NMR (ppm) | 103.11–169.10 | Good agreement with GIAO method |

| FT-IR (cm⁻¹) | 1657 (C7=C8 stretch) | 1663 (C7=C8 stretch) |

| UV-Vis (nm) | Not specified | Predicted at longer wavelengths than 1H-form |

Data compiled from various benzimidazole studies. researchgate.netacs.orgnih.govnih.gov

Investigation of Tautomeric Equilibria and Energy Profiles

The tautomerism of benzimidazole is a key area of study, with computational methods providing valuable insights into the relative stabilities and energy barriers between different tautomers. The this compound is a less stable tautomer compared to the aromatic 1H-benzimidazole. acs.orgnih.gov

Quantum chemical calculations, such as those at the B97-1/def2-TZVP level of theory, have been used to compute the potential energy profiles for the hydrogen shifts between tautomers. acs.org These calculations show that the 4H- and 6H-tautomers are situated in much deeper potential energy wells compared to other non-aromatic tautomers like 8H-benzimidazole. nih.gov The energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers can be calculated to determine their relative populations at equilibrium. nih.gov For instance, the photochemistry of matrix-isolated 1H-benzimidazole can lead to the formation of the previously unobserved 4H- and 6H-tautomers. acs.org

Table 3: Relative Energies of Benzimidazole Tautomers

| Tautomer | Relative Electronic Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|---|

| 1H-Benzimidazole | 0.0 | 0.0 |

| This compound | In a deeper energy well than 8H-tautomer | In a deeper energy well than 8H-tautomer |

| 6H-Benzimidazole | In a deeper energy well than 8H-tautomer | In a deeper energy well than 8H-tautomer |

Relative energies are with respect to the most stable 1H-tautomer. Data based on B97-1/def2-TZVP level calculations. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and conformational changes over time. nih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations can be used to explore the conformational flexibility of the this compound scaffold and its derivatives. researchgate.net These simulations track the movements of atoms and molecules over a specific period, revealing how the molecule flexes and changes its shape. nih.gov This is particularly important for understanding how a molecule might interact with a biological target, as the binding process can involve conformational changes in both the ligand and the receptor. rsc.org

The stability of a ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation. nih.govrsc.orgacs.org A stable RMSD trajectory suggests that the ligand remains bound in a consistent manner, while RMSF can highlight which parts of the molecule are more flexible. rsc.orgacs.org For some benzimidazole derivatives, MD simulations have been run for up to 300 ns to validate binding poses obtained from molecular docking studies. nih.gov

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium can significantly influence the molecular structure and reactivity of a compound. For benzimidazole derivatives, the choice of solvent can affect their geometric and electronic structure. christuniversity.in Theoretical studies, often employing methods like the Polarizable Continuum Model (PCM), have been used to examine the energetic behavior of benzimidazole derivatives in different solvent environments. researchgate.net

For instance, in a study on benzimidazole-hydrazone derivatives, density functional theory (DFT) calculations using the B3LYP method with a 6-311G(d,p) basis set revealed that the lowest energy state of one derivative in DMSO was more stable by approximately 17 kcal/mol compared to the gas phase. cumhuriyet.edu.tr This highlights the substantial stabilizing effect of a polar solvent. The study also noted that rotations of different molecular fragments were influenced by the solvent medium. cumhuriyet.edu.tr

The polarity of the solvent can also impact the electronic absorption spectra of benzimidazole derivatives. acs.org The Lippert-Mataga and Reichardt's microscopic solvent polarity parameters are often used to analyze the effect of solvent polarity on absorption and fluorescence properties. christuniversity.in These analyses help in understanding both general solvent effects and specific solute-solvent interactions. christuniversity.in

A detailed analysis of a specific benzimidazole derivative using various computational methods showed that calculations with PBE0, APFD, and B3LYP functionals accurately reproduced the experimental dipole moment in 1,4-dioxane. researchgate.net Furthermore, time-dependent DFT (TD-DFT) approaches are employed to study the effect of solvent polarity on UV spectra. nih.gov

Table 1: Solvent Effects on a Benzimidazole Derivative

| Computational Method | Property | Solvent | Finding | Reference |

|---|---|---|---|---|

| B3LYP/6-311G(d,p) | Lowest Energy State | DMSO | ~17 kcal/mol more stable than gas phase | cumhuriyet.edu.tr |

Analysis of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govsemanticscholar.org The MEP surface is typically visualized by mapping its values onto a surface of constant electron density. uni-muenchen.de Different colors on the MEP map represent different potential values; red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govuni-muenchen.de Green areas generally represent regions of zero potential. nih.gov

In benzimidazole and its derivatives, MEP analysis reveals that negative potential regions are often localized over nitrogen atoms and other electronegative atoms, such as oxygen in carbonyl groups. nih.govsemanticscholar.org These sites are prone to electrophilic attack. Conversely, positive potential regions are often found over hydrogen atoms and the benzimidazole ring itself, indicating sites for nucleophilic attack. nih.govsemanticscholar.org For example, in a study of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the blue color (positive potential) was localized on the carbonyl carbon and aromatic hydrogen atoms, while the red region (negative potential) was on the oxygen atoms of the ester, methoxy, and hydroxyl groups. semanticscholar.org

MEP analysis is crucial for understanding intermolecular interactions, as it helps identify complementary interacting sites in molecules, which is fundamental to the formation of supramolecular assemblies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity, stability, and electronic properties of a molecule. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, making it susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. researchgate.netnih.gov For example, in a study of benzimidazole-hydrazone derivatives, a lower energy gap was correlated with higher chemical reactivity and was consistent with experimental biological data showing high antioxidant properties for certain compounds. cumhuriyet.edu.tr

In many benzimidazole derivatives, the HOMO and LUMO are localized over the entire π-conjugated system. iucr.org The distribution of these orbitals can provide insights into charge transfer within the molecule. cumhuriyet.edu.tr For instance, in some dyes containing a benzimidazole unit, the HOMO and LUMO were found to be completely separated, which can reduce the likelihood of charge recombination in applications like dye-sensitized solar cells. acs.org

Table 2: HOMO-LUMO Energy Gaps and Reactivity of Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Implication | Reference |

|---|---|---|---|---|---|

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | -7.23 | -1.87 | 5.36 | Soft molecule | iucr.org |

| Benomyl | - | - | 5.039 | High reactivity | nih.gov |

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and properties of benzimidazole derivatives are heavily influenced by intermolecular interactions, which lead to the formation of supramolecular assemblies. nih.gov These interactions include classical hydrogen bonds (e.g., N-H···N, N-H···O), weaker hydrogen bonds (e.g., C-H···N, C-H···S), π-π stacking, and other non-covalent interactions. nih.govacs.orgiucr.org

Single-crystal X-ray diffraction is a primary experimental technique for elucidating these interactions. nih.goviucr.org For example, in the crystal structure of certain pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, multiple hydrogen bonds, π-π stacking, and π-hole interactions were observed to create 3D networks. nih.gov In other cases, weak C-H···N and slipped π-π stacking interactions connect adjacent molecules into a three-dimensional network. iucr.org

Computational tools like Hirshfeld surface analysis are used to quantify and visualize these intermolecular contacts. acs.orgiucr.org The Hirshfeld surface allows for the characterization of the nature of intermolecular interactions and the propensity of different chemical species to form them. acs.org For instance, in one study, Hirshfeld analysis showed that H···H interactions provided the most significant contribution to the total surface, along with S···H/H···S and C···H/H···C contacts. iucr.org

The rational design of benzimidazole derivatives can be used to control crystallization and supramolecular assembly through the combination of different inter- and intramolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This method is instrumental in drug design, allowing for the prediction of the activity of new compounds and providing insights into the structural features that govern their efficacy. ijpsr.comscirp.org

In the context of benzimidazole derivatives, QSAR studies have been performed to understand their antimicrobial and anticancer activities. nih.govnih.gov These studies typically involve calculating a variety of molecular descriptors, which can be physicochemical (e.g., lipophilicity - logP), electronic (e.g., dipole moment), steric, or structural. researchgate.netnih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models. researchgate.netnih.gov For a series of benzimidazole derivatives with antifungal activity against Saccharomyces cerevisiae, a QSAR analysis revealed that lipophilicity (logP), dipole moment, and surface area grid govern their inhibitory activity. researchgate.netnih.gov In another study on benzimidazole analogues with antibacterial activity, descriptors like topological polar surface area (TPSA), H-bond acceptors, and implicit logP (iLOGP) showed a positive correlation with activity. ijpsr.com

The predictive power of QSAR models is typically validated using a test set of compounds that were not used in the model generation. researchgate.netnih.gov Successful QSAR models can significantly shorten the time and reduce the cost associated with the design and development of new therapeutic agents. scirp.org

Advanced Research Applications in Chemical Sciences

Catalytic Applications in Organic Transformations

Benzimidazole (B57391) derivatives have been recognized for their significant catalytic effects in various organic transformations. as-pub.comresearchgate.net These compounds, particularly as Schiff base metal complexes and amides, play a crucial role in catalysis. as-pub.com Their catalytic activity is leveraged in important reactions such as the oxidation of olefins and alcohols. as-pub.comresearchgate.net

The synthesis of benzimidazole derivatives can be achieved through methods like the condensation of o-phenylenediamine (B120857) with a carbonyl compound or via nucleophilic substitution reactions. as-pub.comresearchgate.net Different catalytic systems have been developed for these syntheses. For instance, an efficient Fe/S catalytic redox condensation has been used to produce benzimidazole derivatives from phenylacetic acid and 2-nitroaniline. semanticscholar.org Similarly, the condensation of o-phenylenediamine with various carboxylic acids can be catalyzed by ammonium (B1175870) chloride. semanticscholar.org The development of heterogeneous catalysts, such as a magnetic nanophotocatalyst (WO3ZnO/Fe3O4) and clay-based catalysts, has also been a focus, offering advantages like easy separation and reusability for the synthesis of benzimidazole derivatives. orientjchem.org These catalysts have been employed in one-pot, multi-component reactions to create complex molecules containing the benzimidazole core. rsc.org For example, a catalyst derived from tropine (B42219) and sulfonic acid functionalized nano-porous ZnO has been used to synthesize pyrimido[1,2-a]benzimidazoles with high yields. rsc.org

Development of Advanced Analytical Methodologies

The need for reliable methods to detect and quantify benzimidazole compounds in various matrices has led to the development of sophisticated analytical techniques.

High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for the analysis of benzimidazole derivatives. umlub.plresearchgate.net The development of an HPLC-DAD method involves optimizing several factors to achieve complete separation of multiple analytes. mdpi.com Key parameters that are adjusted include the mobile phase composition, the pH of the mobile phase, and the gradient elution program. mdpi.com

For the simultaneous determination of various benzimidazole anthelmintics in biological materials, specific and accurate HPLC methods have been established. nih.gov These methods often employ a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an ammonium acetate (B1210297) buffer. nih.gov UV detection is typically set at a wavelength where the benzimidazole compounds show maximum absorbance, such as 292 nm. nih.gov The validation of these methods is crucial and involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

A new analytical method using HPLC-DAD was developed for the analysis of 18 different benzimidazoles and their metabolites in milk. researchgate.net The separation was performed on an Xbridge C18 column with a gradient elution of acetonitrile and ammonium acetate buffer, and the DAD was set at various wavelengths (290, 298, 254, and 312 nm) to detect the different compounds. researchgate.net

Table 1: Example Parameters for HPLC-DAD Method Development for Benzimidazole Analysis

| Parameter | Details | Source |

| Column | C18 reversed-phase (5 µm, 250 mm x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile and ammonium acetate buffer | nih.gov |

| Detection | UV at 292 nm | nih.gov |

| Linearity Range | 1.61 to 64.21 nmol/100mg protein | nih.gov |

| Correlation Coefficient | > 0.9922 | nih.gov |

For higher sensitivity and confirmation of identity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of benzimidazole residues in various matrices, including biological fluids and food products. plos.orgdokumen.pub This technique offers high efficiency and rapid detection at trace levels. plos.org

The general workflow for LC-MS/MS analysis involves sample extraction, often using a liquid-liquid extraction with a solvent like acetonitrile, followed by a clean-up step, which can be performed using solid-phase extraction (SPE). nih.goviaea.org The extracted and cleaned sample is then injected into the LC-MS/MS system. The chromatographic part separates the different compounds, which are then ionized and detected by the mass spectrometer. plos.org The use of specific detection modes, like multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of the target analytes. plos.org Ultrafast liquid chromatography (UFLC) systems can be coupled with MS/MS to achieve even faster analysis times. plos.org

Table 2: Overview of Mass Spectrometry-Based Analysis of Benzimidazoles

| Step | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | plos.orgdokumen.pub |

| Sample Preparation | Liquid-liquid extraction with acetonitrile, followed by solid-phase extraction (SPE) clean-up. | nih.goviaea.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | plos.org |

| Advantages | High sensitivity, high efficiency, rapid detection, and quantification at trace levels. | plos.org |

Investigation of Corrosion Inhibition Mechanisms through Theoretical Prediction

Benzimidazole and its derivatives are known to be effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT), have been extensively employed to understand the corrosion inhibition mechanism at a molecular level. tandfonline.com These quantum chemical calculations help in predicting the inhibition efficiency of organic molecules before undertaking experimental studies. researchgate.netnih.gov

The theoretical approach involves calculating several quantum chemical parameters for the inhibitor molecule. These include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (µ). nih.gov A high EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. nih.gov A small energy gap (ΔE) is generally associated with higher inhibition efficiency. nih.gov The adsorption of these inhibitor molecules on the metal surface is often found to follow the Langmuir adsorption isotherm. researchgate.netacs.org

Table 3: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Significance in Corrosion Inhibition | Source |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. | tandfonline.comnih.gov |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values suggest better inhibition. | tandfonline.comnih.gov |

| ΔE (Energy Gap) | ELUMO - EHOMO. A smaller energy gap implies higher reactivity and better inhibition efficiency. | nih.gov |

| Dipole Moment (µ) | Relates to the polarity of the molecule and can influence the adsorption process on the metal surface. | nih.gov |

| Fraction of Transferred Electrons (ΔN) | Quantifies the electron transfer between the inhibitor and the metal surface. | nih.gov |

Material Science Applications (e.g., optoelectronics, non-linear optics, photovoltaics)

The unique electronic properties of heterocyclic compounds like benzimidazoles make them promising candidates for applications in material science. sust.edu Specifically, derivatives of benzimidazole have been investigated for their potential in optoelectronics and non-linear optics (NLO). acs.org NLO materials are crucial for modern high-tech applications, including high-performance optoelectronic devices. arxiv.org

The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. arxiv.org The molecular structure, particularly the presence of donor-π-acceptor systems, can lead to significant NLO responses. acs.org Theoretical studies using DFT are often employed to predict the NLO properties of new compounds. acs.orgresearchgate.net These calculations can determine parameters such as the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. researchgate.net For instance, a study on N-1-sulfonyl substituted benzimidazole derivatives showed that strategic placement of electron-withdrawing groups could enhance the NLO properties. acs.org The investigation of frontier molecular orbitals (FMOs) is also important in this context, as a small HOMO-LUMO gap can contribute to a larger NLO response. acs.org These findings suggest that benzimidazole-based compounds can be tailored to create materials with significant NLO characteristics, making them suitable for fabrication into optoelectronic devices. acs.orgresearchgate.net

Table 4: Non-Linear Optical (NLO) Properties and Related Parameters

| Property/Parameter | Description | Relevance | Source |

| Linear Polarizability (⟨α⟩) | A measure of the linear response of the electron cloud to an electric field. | A fundamental property influencing NLO response. | acs.org |

| First Hyperpolarizability (βtot) | Describes the second-order NLO response of a molecule. | Indicates potential for applications like second-harmonic generation. | acs.org |

| Second Hyperpolarizability (γ) | Describes the third-order NLO response. | Relevant for applications such as optical limiting. | researchgate.net |

| HOMO-LUMO Gap (Egap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with enhanced NLO properties. | acs.orgresearchgate.net |

Medicinal Chemistry Research and Design Principles Focused on Benzimidazole Scaffolds

Rational Design of Benzimidazole-Containing Scaffolds

The rational design of benzimidazole-based compounds is a cornerstone of modern drug discovery, aiming to optimize their therapeutic potential. nih.gov This process involves strategic modifications to the benzimidazole (B57391) core to enhance potency, selectivity, and pharmacokinetic properties. stjohns.edumdpi.com

Strategies for Chemical Diversity and Scaffold Modification

Generating chemical diversity is crucial for exploring the full therapeutic potential of the benzimidazole scaffold. researchgate.net Researchers employ various synthetic strategies to introduce a wide array of substituents at different positions of the benzimidazole ring, primarily at the N1, C2, C5, and C6 positions. nih.govsemanticscholar.org These modifications can significantly influence the compound's biological activity. nih.govsemanticscholar.org

One common approach involves the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids to form the benzimidazole core. researchgate.netresearchgate.net The choice of reactants allows for the introduction of diverse functionalities. For instance, using different substituted o-phenylenediamines or aldehydes leads to a variety of 2-substituted and 5/6-substituted benzimidazoles. researchgate.netrsc.org

Furthermore, the nitrogen atom at the 1-position can be alkylated or arylated to introduce additional diversity. mdpi.com The exploration of different substituents at the C4 position has also been a key strategy in optimizing the biological activity of benzimidazole derivatives. nih.gov

Table 1: Examples of Scaffold Modifications and their Reported Effects

| Modification Position | Substituent Type | Reported Biological Effect | Reference |

| C2 | Diaryl-amine | Bradykinin (B550075) receptor antagonism | nih.govsemanticscholar.org |

| C2 | Anacardic acid | COX-2 inhibition | nih.govsemanticscholar.org |

| C5 | Carboxamide or sulfamoyl | Cannabinoid receptor antagonism | nih.govsemanticscholar.org |

| C4 | Various functional groups | Modulation of RAS activation | nih.gov |

Hybrid Compound Design Incorporating Benzimidazole

A powerful strategy in drug design is the creation of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. nih.govtandfonline.com This approach aims to develop compounds with enhanced or dual biological activities, potentially overcoming drug resistance and improving therapeutic efficacy. tandfonline.comjst.go.jp

Another innovative approach involves the creation of spirooxindole-benzimidazole hybrids, which have been identified as inhibitors of the MDM2 protein, a key target in cancer therapy. mdpi.com These rationally designed compounds combine the rigid spirooxindole structure with the versatile benzimidazole scaffold to achieve potent anticancer effects. mdpi.com

Structure-Activity Relationship (SAR) Theoretical Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a benzimidazole derivative influences its biological activity. nih.goveurekaselect.com These investigations provide crucial insights for the rational design and optimization of more potent and selective drug candidates. eurekaselect.com

Identification of Key Structural Motifs for Interaction

SAR analyses have revealed that the nature and position of substituents on the benzimidazole ring are critical determinants of its pharmacological effects. nih.govsemanticscholar.org For instance, in the context of anti-inflammatory activity, substitutions at the N1, C2, C5, and C6 positions have been shown to be particularly influential. nih.govsemanticscholar.org

Specific structural motifs have been associated with particular biological targets. For example, a 2-diaryl-amine substitution on the benzimidazole scaffold is linked to bradykinin receptor antagonism, while a 5-carboxamide or sulfamoyl group can lead to cannabinoid receptor antagonism. nih.govsemanticscholar.org Similarly, the presence of a p-nitrophenyl ring at the C2 position and a chloro group at the C6 position has been found to be significant for antibacterial activity. rjptonline.org The electron-rich nature of the benzimidazole ring, due to its nitrogen atoms, facilitates weak interactions with various biological targets, further highlighting its versatility. mdpi.com

Table 2: Key Structural Motifs and Associated Activities

| Structural Motif | Position | Associated Biological Activity | Reference |

| Diaryl-amine | C2 | Bradykinin receptor antagonism | nih.govsemanticscholar.org |

| Anacardic acid | C2 | COX-2 inhibition | nih.govsemanticscholar.org |

| Carboxamide/Sulfamoyl | C5 | Cannabinoid receptor antagonism | nih.govsemanticscholar.org |

| p-Nitrophenyl ring | C2 | Antibacterial | rjptonline.org |

| Chloro group | C6 | Antibacterial | rjptonline.org |

Computational Approaches to Predict SAR

Computational methods are increasingly being used to predict and rationalize the SAR of benzimidazole derivatives, accelerating the drug discovery process. eurekaselect.comscirp.org These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, can help in understanding the relationship between the physicochemical properties of molecules and their biological activities. eurekaselect.comscirp.org

QSAR studies on benzimidazole derivatives have successfully developed models to predict their activity against various targets, such as Mycobacterium tuberculosis. scirp.org These models often use descriptors like chemical potential, polarizability, and lipophilicity to correlate with the observed biological activity. scirp.org The predictive power of these models is rigorously validated using both internal and external validation techniques. scirp.org Such computational approaches aid in the virtual screening of large compound libraries and guide the synthesis of new derivatives with potentially improved activity. eurekaselect.com

Molecular Modeling and Drug Design Approaches

Molecular modeling plays a pivotal role in the design and development of novel benzimidazole-based drugs. eurekaselect.comnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between benzimidazole derivatives and their biological targets at the atomic level. eurekaselect.comresearchgate.net

Molecular docking studies are widely used to predict the binding mode and affinity of benzimidazole compounds to the active site of a target protein. nih.govnih.govamazonaws.com For example, docking simulations have been employed to understand the interaction of benzimidazole derivatives with enzymes like MAP kinase and aromatase, guiding the design of potent inhibitors. nih.govacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. amazonaws.com

Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. researchgate.net This provides a more dynamic picture of the binding event and can help to refine the design of the drug candidate. By combining these computational approaches with experimental data, researchers can rationally design and optimize benzimidazole scaffolds for a wide range of therapeutic applications. eurekaselect.comresearchgate.netdovepress.com

Ligand-Protein Docking Studies for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govjaptronline.com This method helps in understanding the binding mode and affinity of a ligand, such as a benzimidazole derivative, within the active site of a protein. nih.govnih.gov The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score," which estimates the binding energy. nih.govacs.org

Docking studies on benzimidazole derivatives have been instrumental in elucidating their mechanism of action against various targets. For instance, in studies targeting the MAP kinase enzyme, which is implicated in cancer and inflammation, benzimidazole-containing 4H-chromen-4-one derivatives were designed and evaluated in silico. nih.gov The results showed that these compounds exhibited favorable binding energies, indicating a strong potential for inhibition. nih.gov Specifically, docking revealed key interactions, such as hydrogen bonds between the benzimidazole moiety and amino acid residues like Met508 in the active site of fungal lanosterol (B1674476) 14-α demethylase (CYP51). acs.org

Similarly, when new benzimidazole-triazole derivatives were investigated as potential topoisomerase I inhibitors, docking studies confirmed their binding mode within the enzyme's active site. nih.gov These studies highlighted that the nitrogen atoms in both the benzimidazole and triazole rings, along with oxygen atoms on attached phenyl rings, could form crucial hydrogen bonds, stabilizing the ligand-protein complex. nih.gov In another study on amidino-substituted benzimidazole derivatives as inhibitors of human dipeptidyl peptidase III (hDPP III), docking results suggested that while the aryl and amidine groups were key for interaction, the benzimidazole core itself was less critical for binding in that specific context. mdpi.com

The insights gained from these docking studies are vital for structure-activity relationship (SAR) analysis, guiding the rational design of more potent and selective inhibitors based on the benzimidazole scaffold. eurekaselect.commdpi.com

Table 1: Examples of Benzimidazole Derivatives in Molecular Docking Studies

| Compound Class | Protein Target | Key Findings from Docking |

| Benzimidazole-containing 4H-chromen-4-one derivatives | MAP Kinase | Good binding energies compared to the standard drug, Imatinib. nih.gov |

| Benzimidazole-thiadiazole hybrids | Lanosterol 14-α demethylase (CYP51) | Thiadiazole core interacts with heme; hydrogen bond between benzimidazole NH and Met508. acs.org |

| Amidino-substituted benzimidazoles | Human Dipeptidyl Peptidase III (hDPP III) | Aryl and amidine groups are crucial for interactions with the active site. mdpi.com |

| Benzimidazole-triazole derivatives | Topoisomerase I | Nitrogen atoms in the heterocyclic rings form stabilizing hydrogen bonds. nih.gov |

| Alkylated benzimidazoles | HIV Reverse Transcriptase (NNIBP) | Stable hydrogen bonding interaction with the TRP 229 residue was predicted. nih.gov |

Molecular Dynamics Simulations in Ligand-Target Systems

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net MD simulations are powerful computational methods that analyze the physical movements of atoms and molecules, allowing researchers to assess the stability and conformational changes of the complex in a simulated physiological environment. nih.govresearchgate.netlokmanhekim.edu.tr

For benzimidazole-based compounds, MD simulations are frequently employed to validate the results of docking studies. eurekaselect.comnih.gov By simulating the behavior of the protein-ligand complex over nanoseconds, researchers can confirm the stability of the predicted binding mode. acs.orgnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). lokmanhekim.edu.tr A stable RMSD plot for the complex over the simulation time indicates that the ligand remains securely bound in the active site. researchgate.net

In a study of novel benzimidazole-triazole hybrids as topoisomerase I inhibitors, a 300-nanosecond MD simulation was conducted for the most promising compounds. nih.gov The simulation aimed to validate the binding poses obtained from docking and to observe any dynamic changes in the complex. nih.gov Similarly, for benzimidazole-thiadiazole derivatives targeting CYP51, 100-nanosecond MD simulations were used to test the stability of the compounds within the enzyme's active site. acs.org The results of such simulations, including the calculation of binding free energies using methods like MM-PBSA, provide a more reliable estimation of the ligand's binding affinity than docking scores alone. researchgate.netlokmanhekim.edu.tr These dynamic studies are crucial for confirming that a designed benzimidazole derivative can form a stable and lasting interaction with its intended biological target. researchgate.net

In Silico ADME/Tox Prediction for Design Optimization

A successful drug must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and have a low toxicity profile. researchgate.net In silico ADME/Tox prediction tools have become a cornerstone of modern drug design, allowing for the early assessment of a compound's drug-likeness before it is synthesized. eurekaselect.comresearchgate.net

For benzimidazole derivatives, various computational models are used to predict these essential properties. japtronline.comresearchgate.net For example, predictions for a series of alkylated benzimidazoles indicated that intestinal absorption was likely to be high for all tested compounds. nih.gov These tools also predict potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family. nih.gov In the same study, all the benzimidazole compounds were predicted to be inhibitors of the CYP1A2 enzyme. nih.gov

In another study focusing on newly designed benzimidazole-1,3,4-oxadiazole derivatives, in silico predictions showed that the compounds had favorable ADME and toxicity profiles, marking them as promising lead candidates. japtronline.com These computational assessments help filter out compounds that are likely to fail later in the development process due to poor pharmacokinetics or toxicity. eurekaselect.com By optimizing ADME/Tox properties early in the design phase, researchers can focus resources on benzimidazole candidates with a higher probability of becoming successful therapeutic agents. dntb.gov.ua

Table 2: Predicted In Silico ADME Properties for a Series of Alkylated Benzimidazole Derivatives

| Compound ID | Predicted Intestinal Absorption (%) | Predicted CYP1A2 Inhibition |

| Compound 1a | > 80% | Yes |

| Compound 1b | > 80% | Yes |

| Compound 2a | > 80% | Yes |

| Compound 2b | > 80% | Yes |

| Compound 3a | > 80% | Yes |

| Compound 3b | > 80% | Yes |

| Compound 4a | > 80% | Yes |

| Compound 4b | > 80% | Yes |

| Data adapted from a study on alkylated benzimidazoles as potential antivirals. nih.gov |

Prodrug and Bioisosteric Strategies for Benzimidazole Systems

Optimizing the properties of a lead compound often requires chemical modifications that go beyond simple substituent changes. Prodrug and bioisosteric replacement strategies are two powerful approaches used in medicinal chemistry to improve the performance of drug candidates, including those built on a benzimidazole scaffold. acs.orgnih.govdrughunter.com

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. nih.gov This strategy is frequently used to overcome challenges such as poor water solubility. nih.gov For example, the anthelmintic benzimidazole carbamates often suffer from low aqueous solubility, which can limit their absorption and efficacy. researchgate.netacs.org To address this, highly water-soluble phosphate (B84403) prodrugs have been synthesized. researchgate.netacs.org These prodrugs are stable in aqueous solutions but are rapidly converted to the active anthelmintic agent by alkaline phosphatases in the body. researchgate.netacs.org This approach was successfully applied to the HCV NS5A inhibitor pibrentasvir, where a phosphate prodrug moiety was attached to a benzimidazole nitrogen, significantly improving its solubility and in vivo performance. acs.org

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or selectivity. pressbooks.pubnih.gov The benzimidazole ring itself can serve as a bioisostere for other chemical groups. For instance, a benzimidazole can mimic a catechol group because its N-H group can act as a hydrogen bond donor, similar to one of the hydroxyl groups in catechol, and its geometry can be comparable. pressbooks.pub It has also been used as a bioisostere for an amide group. In the development of HCV NS5A inhibitors, an amide was fused to an adjacent benzene (B151609) ring to form a benzimidazole, a modification that retained the necessary hydrogen bond donor and acceptor properties while addressing potential toxicity issues associated with the original aniline (B41778) moiety. drughunter.com Furthermore, other heterocyclic rings like 1,2,4-oxadiazoles and 5-oxo-1,2,4-thiadiazoles have been explored as bioisosteres for the tetrazole group often found in angiotensin II receptor antagonists that feature a benzimidazole core. acs.org

These strategies demonstrate the versatility of the benzimidazole scaffold and the sophisticated chemical approaches used to refine it into a viable drug.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes for 4H-Benzimidazole

The development of novel synthetic methodologies for benzimidazoles remains an active and vital area of research, driven by the need for greater efficiency, sustainability, and molecular diversity. mdpi.com Future explorations are moving beyond traditional condensation reactions, which often require harsh conditions, towards more innovative and environmentally benign strategies.

Key emerging routes include:

Photocatalysis: Solar-light-driven synthesis is gaining traction as a green chemistry approach. nih.gov For instance, the use of cobalt-loaded titanium dioxide (Co-TiO2) photocatalysts has demonstrated superior performance in synthesizing 2-aryl benzimidazoles compared to pure TiO2, attributed to enhanced charge separation and visible-light activity. nih.gov

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields. Microwave-assisted methods are being developed for creating not only simple benzimidazoles but also more complex bis-benzimidazoles from phenylenediamine and dicarboxylic acids. researchgate.net

Nanocatalysis: The use of metal nanoparticles as catalysts offers high efficiency and recyclability. Zinc oxide nanoparticles (ZnO-NPs) and Al2O3/CuI/PANI nanocomposites have been successfully employed in benzimidazole (B57391) synthesis under mild or solvent-free conditions, such as ball-milling. nih.gov

One-Pot Processes: Facile one-pot methods, such as the acylation-cyclization of N-arylamidoxime, provide an alternative pathway that can avoid harsh reagents like nitric/sulfuric acid and polyphosphoric acid, which are common in existing industrial processes. acs.org

Green Solvents and Catalysts: The use of eco-friendly solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents is becoming more prevalent. chemmethod.comresearchgate.net Catalysts such as aqueous boric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN) in PEG, and reusable solid acid catalysts like ZrO2–Al2O3 are being explored to create more sustainable synthetic protocols. nih.govchemmethod.com

These unconventional routes represent a paradigm shift towards processes that are not only more efficient but also align with the principles of green chemistry, reducing waste and energy consumption. chemmethod.com

| Synthetic Route | Catalyst/Condition | Key Advantages |

| Photocatalysis | Cobalt-loaded TiO2, Solar Light | Eco-friendly, utilizes renewable energy, superior catalytic performance. nih.gov |

| Microwave-Assisted | Alumina-methanesulfonic acid | Rapid reaction times, high yields, suitable for complex structures. researchgate.net |

| Nanocatalysis | ZnO-NPs, Al2O3/CuI/PANI | High efficiency, recyclability of catalyst, mild/solvent-free conditions. nih.gov |

| Green Solvents | Water, PEG, Boric Acid | Environmentally benign, reduced hazardous waste, often milder conditions. chemmethod.com |

Deeper Mechanistic Understanding of this compound Reactivity

While numerous synthetic routes to benzimidazoles exist, a detailed mechanistic understanding of their formation and reactivity is often based on proposed pathways rather than definitive experimental evidence. nih.gov Future research must focus on elucidating the precise reaction mechanisms to enable better control over selectivity, reactivity, and the design of more efficient catalysts.

Key areas for investigation include:

Intermediate Characterization: Advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) can be employed to detect and characterize short-lived intermediates, such as the nitrene or imine intermediates proposed in various cyclization reactions. nih.govacs.org

Kinetic Studies: Detailed kinetic analysis of catalytic cycles will help in understanding the rate-determining steps and the true role of the catalyst in activating substrates. This knowledge is crucial for optimizing reaction conditions and catalyst design.

Tautomerism Dynamics: The tautomerism between different forms of the benzimidazole nucleus is fundamental to its chemical behavior. nih.gov Deeper studies into how intermolecular interactions, solvent effects, and substitution patterns influence tautomeric equilibrium will provide critical insights into its reactivity and biological interactions.

Computational Modeling: Corroborating experimental findings with high-level computational studies can map out entire reaction energy profiles, visualize transition states, and explain the origins of regioselectivity in unsymmetrically substituted precursors.

A more profound mechanistic understanding will transition benzimidazole synthesis from a collection of empirical procedures to a predictive science, allowing for the rational design of syntheses for novel and complex derivatives.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery of novel benzimidazole-based compounds. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than human researchers, accelerating the entire drug discovery pipeline. acs.orgfrontiersin.org

Emerging applications in the context of benzimidazoles include:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on known benzimidazole structures to generate novel molecules with desired properties. nih.govairi.net Reinforcement learning models, for example, have been used to create new hybrid antibiotics with potentially enhanced bioactivity and improved drug-like properties. airi.net

Bioactivity Prediction: ML models, including support vector machines (SVM) and graph convolutional networks (GCNs), can be trained to predict the biological activity of new benzimidazole derivatives against specific targets. nih.govairi.net This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

Structure-Activity Relationship (SAR) Analysis: AI can rapidly elucidate complex SARs, identifying which structural modifications on the benzimidazole scaffold are most likely to enhance potency or reduce off-target effects. researchgate.net

Synthetic Route Prediction: ML algorithms are being developed to predict viable synthetic pathways for novel, computer-generated molecules, bridging the gap between virtual design and laboratory reality.

The integration of AI and ML will significantly shorten the timeline and reduce the cost of discovering next-generation benzimidazole-based therapeutics and functional materials. infontd.org

| AI/ML Application | Technique/Model | Objective |

| De Novo Design | Reinforcement Learning, VAEs | Generate novel, synthetically feasible benzimidazole compounds with optimized properties. airi.net |

| Bioactivity Prediction | Support Vector Machines (SVM), GCNs | Predict the efficacy of new derivatives against biological targets (e.g., bacteria, viruses). frontiersin.org |

| Virtual Screening | Deep Neural Networks (DeepVS) | Prioritize promising candidates from large virtual libraries for synthesis. acs.org |

| SAR Analysis | Various ML algorithms | Identify key structural features that govern biological activity. researchgate.net |

Development of Novel Theoretical and Computational Methodologies

Computational chemistry provides invaluable insights into the electronic structure, properties, and reactivity of molecules. For the benzimidazole system, future research will depend on the development and application of more sophisticated theoretical models to tackle increasingly complex questions.

Future directions in this area include:

High-Accuracy Quantum Chemistry: Moving beyond standard Density Functional Theory (DFT), the application of higher-level ab initio methods will be necessary for accurately predicting subtle electronic effects, excited-state properties, and reaction barriers, which are crucial for designing photocatalysts and understanding photochemical reactions. nih.gov

Advanced Molecular Dynamics (MD) Simulations: Enhanced sampling techniques in MD simulations will allow for a more realistic exploration of the conformational landscape of flexible benzimidazole derivatives and their interactions with biological macromolecules like proteins and DNA over longer timescales.

QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) approaches will be essential for modeling reactions and interactions within complex biological environments, such as an enzyme's active site. This allows for a high-accuracy quantum treatment of the reacting benzimidazole core while the surrounding protein is treated with more computationally efficient classical mechanics.

Predictive Toxicology and ADME Models: Developing more accurate computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new benzimidazole derivatives early in the design phase is a critical goal. This can help minimize late-stage failures in drug development. semanticscholar.org

These advanced computational tools will not only rationalize experimental observations but also guide the design of new experiments and molecules with greater precision. researchgate.net

Multidisciplinary Approaches to Complex Chemical Problems Involving Benzimidazoles

The true potential of benzimidazole chemistry will be unlocked through collaborative, multidisciplinary research that integrates chemistry with other scientific fields. nih.gov The inherent versatility of the benzimidazole scaffold makes it an ideal platform for addressing complex challenges that transcend traditional disciplinary boundaries.

Future multidisciplinary research will likely focus on:

Chemical Biology: Designing and synthesizing novel benzimidazole-based molecular probes and inhibitors to investigate complex biological pathways, such as Stimulator of Interferon Genes (STING) signaling in autoimmune diseases. acs.orgresearchgate.net

Materials Science: Incorporating benzimidazole units into polymers or metal-organic frameworks (MOFs) to create advanced materials with unique electronic, optical, or gas-sorption properties. The development of benzimidazole-based nanomaterials for drug delivery is a promising avenue. nih.gov

Environmental Science: Exploring the use of benzimidazole derivatives for environmental remediation. Patented research has demonstrated the use of specific imidazole (B134444) and benzimidazole derivatives to detoxify and degrade toxic heavy metals like mercury, lead, and cadmium into more stable and insoluble forms. snu.edu.in

Personalized Medicine: Combining benzimidazole chemistry with genomics and diagnostics to develop targeted therapies that are tailored to the specific genetic makeup of a patient's disease. researchgate.net

By fostering collaboration between synthetic chemists, computational scientists, biologists, and materials engineers, the scientific community can harness the full potential of the benzimidazole scaffold to solve pressing problems in medicine, technology, and environmental sustainability.

Q & A

Q. How should researchers design experiments to validate contradictory mechanistic hypotheses (e.g., enzyme inhibition vs. intercalation)?

- Experimental Design :

- Competitive assays : Use fluorescence quenching to test DNA-binding vs. topoisomerase inhibition .

- Kinetic studies : Measure values for enzyme targets (e.g., cytochrome P450) .

- Controls : Include known intercalators (e.g., ethidium bromide) and enzyme inhibitors (e.g., ketoconazole) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.